molecular formula C14H13N3O2S3 B10808005 N-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)thiophene-2-sulfonamide

N-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)thiophene-2-sulfonamide

Cat. No.: B10808005
M. Wt: 351.5 g/mol
InChI Key: LJSSHKUDUJYMCM-UHFFFAOYSA-N
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Description

N-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)thiophene-2-sulfonamide is a complex heterocyclic compound featuring a tricyclic core structure with fused thia- and diazatricyclo rings.

Properties

Molecular Formula

C14H13N3O2S3

Molecular Weight

351.5 g/mol

IUPAC Name

N-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C14H13N3O2S3/c1-8-15-13(17-22(18,19)11-6-3-7-20-11)12-9-4-2-5-10(9)21-14(12)16-8/h3,6-7H,2,4-5H2,1H3,(H,15,16,17)

InChI Key

LJSSHKUDUJYMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)thiophene-2-sulfonamide is a complex compound with potential therapeutic applications due to its biological activity, particularly as a carbonic anhydrase inhibitor and its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Overview of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in physiological processes such as respiration and acid-base balance. Inhibitors of carbonic anhydrases are of significant interest in treating conditions like glaucoma, obesity, and certain types of cancer.

The sulfonamide moiety in compounds like this compound interacts with the zinc ion in the active site of carbonic anhydrases. This interaction typically involves the formation of a hydrogen bond between the sulfonamide nitrogen and the hydroxyl group of Thr199 in the enzyme's active site . The compound's unique structural features allow it to exhibit varying degrees of selectivity toward different isoforms of carbonic anhydrases.

Inhibition Studies

Recent studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). The inhibition constants (K_i) for these compounds vary widely, indicating differences in potency:

CompoundIC50 (hCA-I)IC50 (hCA-II)K_i (hCA-I)K_i (hCA-II)
Compound A69 nM23.4 nM66.49 nM74.88 nM
Compound B70 µM1.405 µM234.99 µM38.04 µM

These results suggest that some derivatives may offer selective inhibition profiles that could be leveraged for therapeutic purposes .

Case Studies

  • Neuroprotection : A study evaluated several thiophene sulfonamides for their neuroprotective effects on PC12 cells subjected to sodium nitroprusside-induced damage. The most effective compound showed significant protection against cell death, suggesting potential applications in neurodegenerative diseases .
  • Antibacterial Activity : Recent research has highlighted the antibacterial efficacy of thiophene sulfonamides against resistant strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. One derivative exhibited a minimal inhibitory concentration (MIC) of 0.39 μg/mL, showcasing its potential as a novel therapeutic agent against multidrug-resistant infections .
  • Lactoperoxidase Inhibition : Another study investigated the effects of thiophene sulfonamides on lactoperoxidase activity, revealing competitive inhibition with an IC50 value as low as 3.4 nM for one derivative, emphasizing its potential role in modulating immune responses through enzyme regulation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's promising antimicrobial properties against various bacterial strains. For instance:

  • Synthesis of Derivatives : Researchers synthesized derivatives of the compound to evaluate their antimicrobial activity against Gram-positive and Gram-negative bacteria using turbidimetric methods. Some derivatives exhibited significant inhibition of bacterial growth, indicating potential as new antimicrobial agents .
  • Mechanism of Action : Molecular docking studies have been carried out to understand the binding affinity of these compounds to specific microbial targets, elucidating their mechanisms of action and potential therapeutic benefits.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • In Vitro Studies : Several derivatives were tested against human cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The results indicated that certain derivatives showed significant cytotoxic effects, suggesting their potential as anticancer agents .
  • Molecular Docking : Similar to antimicrobial studies, molecular docking was employed to assess how these compounds interact with cancer-related receptors and enzymes, providing insights into their therapeutic mechanisms .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial EvaluationDerivatives showed significant activity against E. coli and K. pneumoniae; molecular docking revealed strong binding affinities to bacterial enzymes .
Study 2Anticancer ScreeningCertain derivatives demonstrated high cytotoxicity against MCF7 cells; effective inhibition rates were noted in cell viability assays .
Study 3Synthesis and CharacterizationNew derivatives synthesized with enhanced lipophilicity showed improved biological activity compared to parent compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other tricyclic and sulfonamide-containing derivatives. Below is a comparative analysis based on available evidence:

10-(3,4,5-Trimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

  • Core Structure : Both compounds share the 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca framework.
  • Substituent Differences :
    • The target compound has a methyl group at position 10 and a thiophene-2-sulfonamide substituent.
    • The compared compound features a 3,4,5-trimethoxyphenyl group and a ketone at position 12.
  • Functional Implications: The trimethoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the ketone could participate in hydrogen bonding.

2-[(10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

  • Core Structure : Shares the same tricyclic backbone as the target compound.
  • Substituent Differences :
    • The sulfanyl acetamide side chain replaces the thiophene-2-sulfonamide group.
    • A thiophen-2-ylmethyl group is appended via an acetamide linkage.
  • Functional Implications :
    • The sulfanyl group may exhibit redox activity, while the acetamide linker could influence pharmacokinetic properties such as metabolic stability .

2-(2-Chlorophenyl)-N-[(5-methylfuran-2-yl)methylideneamino]quinoline-4-carboxamide

  • Core Structure: Differs significantly (quinoline vs. tricyclic system) but shares sulfonamide-like groups.
  • Substituent Differences :
    • A chlorophenyl group and a furan-derived Schiff base replace the thiophene-sulfonamide motif.
  • Functional Implications :
    • The chlorophenyl group may enhance hydrophobic interactions, while the furan moiety could introduce steric hindrance or metabolic liabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(10-methyl-7-thia-9,11-diazatricyclo[...]thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis of polycyclic sulfonamide derivatives typically involves multi-step reactions with careful selection of coupling agents and solvents. For example, analogous compounds are synthesized via condensation reactions using carboxamide intermediates (e.g., 3-aminothiophene-2-carboxamide) followed by sulfonylation. Key steps include:

  • Cyclization : Intramolecular α-ketocarbene insertion into unactivated C-H bonds under controlled conditions (e.g., THF, triethylamine as base, monitored via TLC) .
  • Purification : Column chromatography with silica gel and gradient elution to isolate pure products.
  • Validation : Confirm reaction completion using mass spectrometry and elemental analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals by comparing to structurally similar tricyclic systems (e.g., tetraazatricyclo derivatives). For the thiophene-sulfonamide moiety, expect aromatic protons at δ 7.0–8.0 ppm and sulfonamide NH near δ 10–12 ppm .
  • IR : Confirm sulfonamide group via S=O stretching bands (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the tricyclic core .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for polycyclic sulfonamides with strained ring systems?

  • Methodological Answer :

  • X-ray Diffraction : Collect high-resolution single-crystal data (e.g., synchrotron radiation) to resolve ambiguities in bond angles and torsional strain. Compare with density functional theory (DFT)-optimized geometries to validate structural assignments .
  • Dynamic NMR : For flexible moieties (e.g., methyl groups), use variable-temperature NMR to study conformational exchange and correlate with crystallographic disorder .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial enzymes). Parameterize the sulfonamide group for hydrogen bonding and π-π stacking with active-site residues .
  • ADMET Prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks using platforms like SwissADME .

Q. What experimental designs address low yields in intramolecular cyclization steps?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ for C-H activation). Use design of experiments (DoE) to identify critical factors (temperature, stoichiometry) .
  • In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting biological activity data across similar sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., tetrazole-thiophene hybrids) to identify trends in MIC values against Gram-positive vs. Gram-negative bacteria. Use statistical tools (ANOVA) to assess significance .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., dihydrofolate reductase) to correlate activity with specific binding interactions, resolving discrepancies from bulk cell-based assays .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., heterocyclic chemistry) into experimental design for this compound?

  • Methodological Answer :

  • Conceptual Linking : Base synthetic routes on Baldwin’s rules for ring-forming reactions and frontier molecular orbital (FMO) theory to predict regioselectivity in cyclization steps .
  • Hypothesis Testing : Design experiments to validate/react against proposed mechanistic pathways (e.g., radical vs. ionic intermediates) using radical traps or isotopic labeling .

Tables of Key Data

Property Technique Expected Outcome Reference
Synthetic Yield Column Chromatography45–60% (dependent on cyclization efficiency)
Antimicrobial Activity Broth MicrodilutionMIC: 2–8 µg/mL (vs. S. aureus)
Thermal Stability TGA/DSCDecomposition onset: 220–250°C

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